Ethyl 4-amino-3-hydroxy-3-methylbutanoate
Description
Ethyl 4-amino-3-hydroxy-3-methylbutanoate is a β-hydroxy ester derivative with a branched alkyl chain and an amino group at the C4 position. The compound’s ester group (ethyl), hydroxyl group (C3), and amino substituent (C4) suggest applications in pharmaceuticals or agrochemicals, though its specific bioactivity requires further study .
Properties
IUPAC Name |
ethyl 4-amino-3-hydroxy-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-3-11-6(9)4-7(2,10)5-8/h10H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWJFRWJTXYJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-hydroxy-3-methylbutanoate typically involves the esterification of 4-amino-3-hydroxy-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 4-amino-3-oxo-3-methylbutanoic acid.
Reduction: Ethyl 4-amino-3-hydroxy-3-methylbutanol.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
Ethyl 4-amino-3-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active metabolites. The hydroxyl and amino groups play crucial roles in these interactions, facilitating binding to active sites and promoting catalytic activity.
Comparison with Similar Compounds
Methyl 4-Amino-3-Hydroxy-3-Methylbutanoate
- Structural Difference : The methyl ester variant () replaces the ethyl group with a methyl ester, reducing molecular weight (146.18 → ~132.15 g/mol estimated) and altering lipophilicity.
- Synthesis & Availability : Unlike its ethyl counterpart, this compound is listed as discontinued (Ref: 10-F741486), suggesting challenges in stability or synthesis scalability .
- Applications : Methyl esters are typically more volatile but less stable in hydrolytic conditions compared to ethyl esters, limiting their utility in prolonged biological assays.
Ethyl 3-Hydroxy-3-Methylbutanoate (CAS 18267-36-2)
- Physical Properties : Molecular weight 146.18 g/mol, InChIKey
HKEDUIGHSRRIKD-UHFFFAOYSA-N, and solubility in polar solvents due to the hydroxyl group . - Applications: Used as a flavoring agent or intermediate in fragrances, highlighting the role of the hydroxyl group in odor profiles. The absence of the amino group likely reduces its pharmacological relevance compared to the target compound.
Ethyl 4-Chloro-3-Hydroxybutanoate (CAS 10488-69-4)
- Safety Profile: Classified as hazardous (), requiring stringent handling precautions, unlike the amino variant, which may exhibit lower acute toxicity .
- Reactivity: The chloro group enhances susceptibility to nucleophilic substitution, whereas the amino group in the target compound may participate in condensation or amidation reactions.
Ethyl 3-Hydroxybutanoate Derivatives
- Structural Difference: Linear chain (C3 hydroxyl) vs. branched C3 methyl and C4 amino groups in the target compound.
- Synthetic Utility: Ethyl 3-hydroxybutanoate derivatives are precursors to chiral building blocks in drug synthesis (e.g., (S)-configured alcohols in Organic Syntheses) . The branched structure of the target compound could offer steric hindrance advantages in asymmetric catalysis.
Comparative Data Table
*Note: Exact data for this compound inferred from analogs.
Research Findings and Implications
- Amino Group Impact: The C4 amino group in the target compound likely enhances solubility in aqueous media compared to chloro or hydroxyl analogs, making it suitable for drug delivery systems. However, its basicity may require pH optimization during synthesis .
- Ester Group Stability : Ethyl esters generally exhibit better hydrolytic stability than methyl esters, as seen in the discontinued status of the methyl analog .
- Safety Considerations: Unlike the chloro analog, amino-substituted esters are less likely to require stringent safety protocols, though amine-related toxicity (e.g., metabolic interference) must be evaluated .
Biological Activity
Ethyl 4-amino-3-hydroxy-3-methylbutanoate, also known as ethyl 4-amino-3-hydroxyisoleucinate, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies that highlight its significance in various fields, particularly in pharmacology and biochemistry.
Chemical Structure and Properties
This compound has the molecular formula C7H15NO3 and a molecular weight of approximately 159.20 g/mol. Its structure features an amino group, a hydroxyl group, and an ester functional group, which contribute to its reactivity and interaction with biological systems.
Biological Activities
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .
2. Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. In vitro studies demonstrate that it can promote neuronal survival under oxidative stress conditions by enhancing the expression of neuroprotective factors such as brain-derived neurotrophic factor (BDNF) . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
3. Anti-inflammatory Activity
The compound has also been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, which play a pivotal role in chronic inflammation and associated diseases . This activity may be beneficial in managing conditions like arthritis and inflammatory bowel disease.
The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways:
- Nrf2 Pathway Activation : The compound activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes that protect cells from oxidative stress.
- Inhibition of NF-kB : By inhibiting the NF-kB signaling pathway, it reduces the expression of inflammatory mediators, thus exerting its anti-inflammatory effects.
Case Study 1: Neuroprotection in Animal Models
A study conducted on mice models demonstrated that administration of this compound significantly improved cognitive functions following induced oxidative stress. The treated group showed enhanced memory retention compared to the control group, indicating its potential as a therapeutic agent for cognitive impairments .
Case Study 2: Antioxidant Efficacy in Human Cells
In vitro experiments using human neuronal cell lines revealed that this compound effectively reduced oxidative stress markers. Cells treated with the compound exhibited lower levels of reactive oxygen species (ROS) and improved cell viability under stress conditions .
Comparative Analysis
| Compound Name | Molecular Weight | Key Biological Activity |
|---|---|---|
| This compound | 159.20 g/mol | Antioxidant, Neuroprotective |
| Ethyl 2-hydroxy-3-methylbutanoate | 146.18 g/mol | Antimicrobial |
| Ethyl 3-hydroxybutyrate | 102.09 g/mol | Metabolic regulator |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
